![molecular formula C15H14ClNO4S2 B2780271 methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate CAS No. 2097920-20-0](/img/structure/B2780271.png)

methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

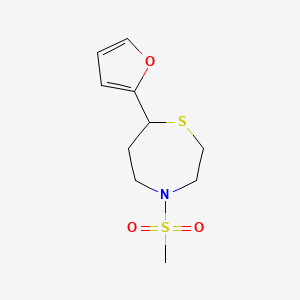

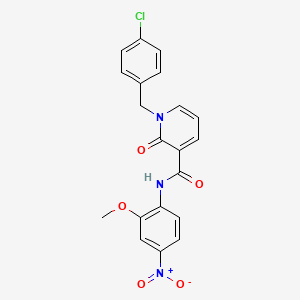

The molecular structure of this compound is based on the thieno[3,2-c]pyridine core, which is a bicyclic system containing a five-membered thiene ring fused with a six-membered pyridine ring . The molecule also contains a sulfonyl group attached to the thieno[3,2-c]pyridine core and a benzoate group attached to the sulfonyl group.Scientific Research Applications

Kinase Inhibition

The thieno[2,3-c]pyridine scaffold, including our compound, has been explored as a potential starting point for developing kinase inhibitors . Inspired by X-ray structures of kinase-bound thieno[2,3-c]pyridines, researchers have synthesized derivatives. Notably, the compound we’re discussing was identified as a hit compound for inhibiting the GRK2 kinase. Further structure-driven optimization led to the preparation of potent and highly ligand-efficient inhibitors, which could serve as a foundation for future drug discovery programs.

Bicyclic Heteroaromatic Motifs in Medicinal Chemistry

Heteroaromatic scaffolds play a crucial role in medicinal chemistry. The thieno[2,3-c]pyridine system combines well-defined structural features with the ability of heteroatoms to form secondary interactions with biological targets. These interactions enhance selectivity and reactivity. Researchers have explored this scaffold due to its potential as an ATP-mimetic kinase inhibitor .

Antitumor Activity

Thiophene derivatives, including thieno[2,3-c]pyridines, exhibit antitumor activity . While specific studies on our compound are scarce, its structural features suggest potential in cancer research. Investigating its effects on tumor cell lines and understanding its mechanism of action could yield valuable insights.

Material Science: Light-Emitting Diodes (LEDs)

Thiophene derivatives find applications in material science, including the fabrication of light-emitting diodes (LEDs) . Although our compound’s direct role in LEDs is not established, its thiophene moiety could contribute to electronic properties. Further exploration may reveal its suitability for optoelectronic devices.

Antimicrobial Properties

Thiophene derivatives have demonstrated antimicrobial activity . While our compound’s specific antimicrobial effects remain unexplored, its unique structure warrants investigation. Researchers could assess its potential as an antimicrobial agent against specific pathogens.

Analgesic and Anti-Inflammatory Effects

Thiophenes have been associated with analgesic and anti-inflammatory properties . Although our compound’s activity in this regard is speculative, its structural features may contribute to modulating pain and inflammation pathways. Preclinical studies could shed light on its efficacy.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Compounds with similar structures have been studied for a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, future research could explore the potential biological activities of “methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate”.

properties

IUPAC Name |

methyl 4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S2/c1-21-15(18)10-2-4-12(5-3-10)23(19,20)17-7-6-13-11(9-17)8-14(16)22-13/h2-5,8H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPIAZSKPQNBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzotriazol-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B2780194.png)

![N-[2-(3-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2780195.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2780201.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-4-(3-ethylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2780202.png)

![Methyl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2780204.png)

![Methyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2780208.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2780209.png)

![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2780210.png)

![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2780211.png)